molecular formula C16H12O4 B14443758 9-Acetyl-1,7,8-anthracenetriol CAS No. 73637-16-8

9-Acetyl-1,7,8-anthracenetriol

Cat. No.: B14443758
CAS No.: 73637-16-8
M. Wt: 268.26 g/mol
InChI Key: DPMKTCIVEBLMCB-UHFFFAOYSA-N
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Description

9-Acetyl-1,7,8-anthracenetriol is an anthracene derivative featuring three hydroxyl groups at positions 1, 7, and 8, along with an acetyl group at position 7. This article compares these analogs to infer the behavior and risks associated with 9-acetyl-1,7,8-anthracenetriol.

Properties

CAS No.

73637-16-8

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1-(1,2,8-trihydroxyanthracen-9-yl)ethanone

InChI

InChI=1S/C16H12O4/c1-8(17)13-14-9(3-2-4-11(14)18)7-10-5-6-12(19)16(20)15(10)13/h2-7,18-20H,1H3

InChI Key

DPMKTCIVEBLMCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-1,7,8-anthracenetriol typically involves the acetylation of 1,7,8-anthracenetriol. One common method is the Friedel-Crafts acylation, where 1,7,8-anthracenetriol reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods: Industrial production of 9-Acetyl-1,7,8-anthracenetriol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: 9-Acetyl-1,7,8-anthracenetriol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the anthracene core are hydrogenated.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation or alkylation using AlCl3 as a catalyst.

Major Products:

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

9-Acetyl-1,7,8-anthracenetriol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Acetyl-1,7,8-anthracenetriol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The hydroxyl groups and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and molecular differences among related anthracene derivatives:

Compound Substituents Molecular Formula Key Features
9-Acetyl-1,7,8-anthracenetriol Acetyl (C=OCH₃) at C9; OH at C1,7,8 Not explicitly listed Increased lipophilicity due to acetyl group; potential for altered bioavailability vs. hydroxylated analogs.
1,8,9-Anthracenetriol OH at C1,8,9 C₁₄H₁₀O₃ Lacks acetyl group; simpler hydroxylated structure.
9-Myristoyl-1,7,8-anthracenetriol (MSA750) Myristoyl (C14 acyl) at C9; OH at C1,7,8 Not explicitly listed Long-chain acyl group increases molecular weight and hydrophobicity.
9-Anthryl Acetate Acetate (OAc) at C9 C₁₆H₁₂O₂ Single acetate group replaces hydroxyl; distinct substitution pattern.

Key Insights :

  • Substituent size (e.g., acetyl vs. myristoyl) influences toxicity and environmental persistence .

Toxicological Comparison

Toxicity profiles vary significantly based on substituents:

Compound Acute Toxicity Skin Irritation/Open Wound Toxicity Decomposition Products
9-Acetyl-1,7,8-anthracenetriol Insufficient data (inferred from analogs) Likely moderate (acetyl derivatives) Unknown; may release irritants if heated.
1,8,9-Anthracenetriol Not classified as acutely toxic No reported skin toxicity No known hazardous products.
MSA750 LD50 >8,000 mg/kg (oral) Severe skin irritation Releases irritating fumes when heated.
9-Anthryl Acetate No explicit data Unknown Likely similar to other acetates.

Key Insights :

  • The myristoyl group in MSA750 correlates with severe skin irritation, suggesting acyl chain length impacts toxicity .
  • 1,8,9-Anthracenetriol’s lack of acute toxicity highlights the role of substituents in modulating hazards .

Environmental Impact and Stability

Compound Aquatic Toxicity Persistence/Degradability Mobility in Soil
9-Acetyl-1,7,8-anthracenetriol Unknown (inferred low risk) Likely moderate (acetyl) Moderate (hydrophobic)
1,8,9-Anthracenetriol Not hazardous to aquatic Data unavailable Data unavailable
MSA750 Unknown Likely high (long-chain) Low (high hydrophobicity)

Key Insights :

  • Acetylated derivatives may exhibit intermediate mobility compared to hydroxylated or long-chain acyl analogs.

Key Insights :

  • All analogs require precautions against dust and oxidizers, but MSA750 demands stricter controls due to its toxicity .

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